Kribb3

説明

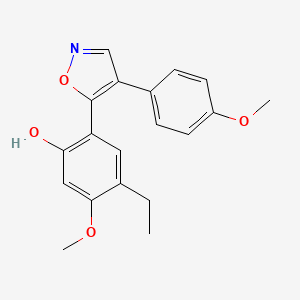

Structure

3D Structure

特性

IUPAC Name |

4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBHIGLOMVMJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425315 | |

| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129414-88-6 | |

| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Kribb3: A Dual-Mechanism Inhibitor Targeting Microtubule Dynamics and Hsp27 Phosphorylation

FOR IMMEDIATE RELEASE

DAEJEON, South Korea – Kribb3, a biphenyl isoxazole derivative, has been identified as a potent anti-cancer agent with a dual mechanism of action, offering a multi-pronged approach to inhibiting cancer cell proliferation, migration, and invasion. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through two primary and distinct mechanisms:

-

Microtubule Destabilization: this compound acts as a microtubule inhibitor, disrupting the dynamic instability of the microtubule cytoskeleton. This interference with microtubule function leads to a cascade of events culminating in mitotic arrest and apoptosis.

-

Inhibition of Hsp27 Phosphorylation: this compound directly binds to Heat Shock Protein 27 (Hsp27), also known as HSPB1, and inhibits its phosphorylation. The phosphorylation of Hsp27 is a critical process for promoting cancer cell migration and invasion.

This compound as a Microtubule Inhibitor

This compound's primary mechanism of action is the disruption of microtubule polymerization. This leads to a G2/M phase cell cycle arrest and the subsequent induction of apoptosis in cancer cells.

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

This compound's disruption of the microtubule cytoskeleton activates the mitotic spindle checkpoint. This is initiated by the induced association of the checkpoint protein Mad2 with p55CDC (also known as cell division cycle protein 20 homolog). This complex inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from proceeding into anaphase and thus arresting it in mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of Bax and the cleavage of poly(ADP-ribose) polymerase (PARP).

Caption: this compound disrupts microtubules, leading to mitotic arrest and apoptosis.

This compound as an Inhibitor of Hsp27 Phosphorylation

In addition to its effects on microtubules, this compound directly interacts with Hsp27, a molecular chaperone implicated in cancer cell survival, migration, and invasion. This compound inhibits the phosphorylation of Hsp27, thereby impeding these pro-tumorigenic processes.

Signaling Pathway of this compound-Mediated Inhibition of Cell Migration and Invasion

This compound directly binds to Hsp27 and blocks its phosphorylation, a process often mediated by Protein Kinase C (PKC). Unphosphorylated Hsp27 is unable to effectively regulate the actin cytoskeleton, which is crucial for cell motility. This inhibition of Hsp27 function ultimately leads to a reduction in cancer cell migration and invasion.[1]

Caption: this compound inhibits Hsp27 phosphorylation, impairing cell migration.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data for its anti-proliferative and microtubule-inhibiting activities.

| Cell Line | Cancer Type | IC50 (µM) for Cell Growth Inhibition |

| HCT116 | Colon Carcinoma | Not explicitly stated, but growth inhibition is concentration-dependent (1-100 µM) |

| HCT15 | Colon Carcinoma | Not explicitly stated, but growth inhibition is concentration-dependent (1-100 µM) |

| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated, but growth inhibition is concentration-dependent (1-100 µM) |

In vivo, intraperitoneal administration of this compound at 50 mg/kg and 100 mg/kg inhibited tumor growth in a nude mouse model by 49.5% and 70.3%, respectively.[2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of this compound on the polymerization of tubulin into microtubules.

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

-

This compound is added to the reaction mixture at various concentrations to determine its inhibitory effect on tubulin polymerization.

References

Kribb3: A Technical Guide to a Novel Microtubule-Targeting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a novel small molecule that has demonstrated potent anti-cancer properties by targeting the microtubule cytoskeleton.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a microtubule inhibitor, disrupting the dynamic nature of the microtubule cytoskeleton, a critical component for cell division and maintenance of cell shape.[1][2] This disruption leads to a cascade of events culminating in cancer cell death.

The primary mechanism involves the following key steps:

-

Microtubule Disruption: this compound directly inhibits tubulin polymerization, leading to a disorganized and dysfunctional microtubule network within the cell.[1][2]

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, activates the mitotic spindle checkpoint.[1][2] This results in the arrest of the cell cycle in the G2/M phase.[1][2]

-

Mitotic Spindle Checkpoint Activation: this compound induces the association of the checkpoint protein Mad2 with p55CDC, a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2] This Mad2-p55CDC complex inhibits the APC/C, preventing the cell from proceeding to anaphase and leading to mitotic arrest.[1][2]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the accumulation of Cyclin B1, cleavage of poly(ADP-ribose) polymerase (PARP), and the activation of the pro-apoptotic protein Bax.[1][2]

Quantitative Data

In Vitro Efficacy

This compound has shown significant growth inhibitory effects across a range of human cancer cell lines. The half-maximal growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| Various Cancer Cells | - | 0.2 - 2.5 |

| HCT-116 | Colon Carcinoma | Not specified, but active |

Data sourced from MedchemExpress product information, referencing Shin KD, et al. (2008).[1]

In Vivo Efficacy

In vivo studies using a mouse xenograft model with HCT-116 human colon cancer cells have demonstrated the anti-tumor activity of this compound.

| Treatment Dose | Route of Administration | Tumor Growth Inhibition (%) |

| 50 mg/kg | Intraperitoneal | 49.5 |

| 100 mg/kg | Intraperitoneal | 70.3 |

Data sourced from Shin KD, et al. (2008).[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines (e.g., HCT-116)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound stock solution

-

Microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm

Procedure:

-

Resuspend purified tubulin in cold polymerization buffer.

-

On ice, add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add this compound at various concentrations to the tubulin solution. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effect of this compound on the microtubule network within cells.

Materials:

-

Cancer cells grown on coverslips

-

This compound solution

-

Fixative (e.g., cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound at a desired concentration for a specified time.

-

Wash the cells with PBS and fix with the chosen fixative.

-

If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key cell cycle and apoptosis regulators following this compound treatment.

Materials:

-

This compound-treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Cyclin B1, PARP, Mad2, p55CDC, and Bax

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and untreated cells to extract total protein.

-

Determine protein concentration using a standard protein assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflows

References

Kribb3: A Potent Microtubule Inhibitor Driving Mitotic Arrest in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a novel small molecule that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to a cascade of events that culminate in mitotic arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of microtubule-targeting agents and novel cancer therapeutics.

Introduction

The mitotic spindle, a complex and dynamic structure composed of microtubules, is a critical component of cell division. Its proper formation and function are essential for the accurate segregation of chromosomes into daughter cells. Disruption of microtubule dynamics represents a clinically validated strategy in cancer therapy, with drugs like taxanes and vinca alkaloids being mainstays in various treatment regimens. This compound has emerged as a promising agent in this class, exhibiting potent growth-inhibitory effects across a range of cancer cell lines. This guide will delve into the molecular mechanisms underpinning this compound-induced mitotic arrest, the subsequent activation of apoptotic pathways, and its efficacy in preclinical models.

Mechanism of Action: Microtubule Destabilization and Mitotic Checkpoint Activation

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. It has been identified as a tubulin polymerization inhibitor, directly interfering with the assembly of α- and β-tubulin heterodimers into microtubules.[1] This disruption of the microtubule cytoskeleton has profound consequences for cells entering mitosis.

The immediate cellular response to this compound-induced microtubule disruption is the activation of the Spindle Assembly Checkpoint (SAC) . The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This compound-mediated disruption of microtubules leads to unattached or improperly attached kinetochores, thus activating the SAC.[1]

A key event in SAC activation is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) , an E3 ubiquitin ligase. This compound treatment has been shown to induce the association of the inhibitory protein Mad2 with p55CDC (Cdc20) , an activator of the APC/C.[1] This Mad2-p55CDC complex prevents the ubiquitination and subsequent degradation of key mitotic proteins, including Cyclin B1 and securin, thereby arresting the cell cycle at the G2/M phase.[1]

dot graph Kribb3_Mechanism_of_Action { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#FBBC05"]; Tubulin [label="Tubulin Polymerization", fillcolor="#F1F3F4"]; Microtubules [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAC [label="Spindle Assembly\nCheckpoint Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mad2_p55CDC [label="Mad2-p55CDC\nComplex Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; APC_C [label="APC/C Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinB1 [label="Cyclin B1 Accumulation", fillcolor="#F1F3F4"]; MitoticArrest [label="G2/M Mitotic Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> Tubulin [label="Inhibits"]; Tubulin -> Microtubules [style=invis]; Microtubules -> SAC; SAC -> Mad2_p55CDC; Mad2_p55CDC -> APC_C [label="Inhibits"]; APC_C -> CyclinB1 [label="Prevents Degradation"]; CyclinB1 -> MitoticArrest; MitoticArrest -> Apoptosis [label="Prolonged Arrest Leads to"]; } this compound Mechanism of Action.

Quantitative Data

In Vitro Growth Inhibition

This compound has demonstrated potent growth-inhibitory activity against a panel of human cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is a key metric for assessing the potency of a compound.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon Cancer | 0.2 - 2.5 |

| A549 | Lung Cancer | 0.2 - 2.5 |

| MCF-7 | Breast Cancer | 0.2 - 2.5 |

| SK-OV-3 | Ovarian Cancer | 0.2 - 2.5 |

| Data derived from in vitro studies.[2] |

Cell Cycle Analysis

Flow cytometry analysis of cancer cells treated with this compound reveals a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its mechanism of inducing mitotic arrest.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55.2 | 20.1 | 24.7 |

| This compound (1 µM) | 12.5 | 10.3 | 77.2 |

| Representative data from HCT-116 cells treated for 24 hours.[1] |

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been evaluated in a xenograft model using HCT-116 human colon cancer cells in nude mice. Intraperitoneal administration of this compound resulted in a dose-dependent inhibition of tumor growth.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| This compound | 50 mg/kg | 49.5 |

| This compound | 100 mg/kg | 70.3 |

| Data from in vivo studies in nude mice bearing HCT-116 xenografts.[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the growth-inhibitory effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, MCF-7, SK-OV-3)

-

96-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells (e.g., HCT-116)

-

6-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (e.g., Paclitaxel)

-

96-well plate (UV-transparent)

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution on ice in general tubulin buffer containing GTP.

-

Add this compound, controls, or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Plot the absorbance versus time to generate polymerization curves.

Indirect Immunofluorescence Staining of Microtubules

This protocol visualizes the effect of this compound on the microtubule network within cells.

Materials:

-

Cancer cells grown on coverslips

-

This compound stock solution (in DMSO)

-

Fixative (e.g., cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle (DMSO).

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells if using a cross-linking fixative.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Signaling Pathways and Apoptosis Induction

Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. While the precise signaling cascade is still under investigation, key events include the activation of pro-apoptotic proteins such as Bax .[1] The accumulation of Cyclin B1 during mitotic arrest is a critical factor that can trigger apoptosis. This sustained high level of Cyclin B1/Cdk1 activity in the absence of mitotic progression is thought to be a primary trigger for cell death. The apoptotic cascade is further evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) , a hallmark of apoptosis.[1]

Conclusion

This compound is a potent microtubule-destabilizing agent that induces mitotic arrest in cancer cells through the activation of the spindle assembly checkpoint. Its ability to promote apoptosis following prolonged mitotic arrest, coupled with its demonstrated in vivo antitumor activity, positions this compound as a promising candidate for further preclinical and clinical development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound and other novel microtubule inhibitors. Further investigation into the detailed signaling pathways governing this compound-induced apoptosis and the exploration of its efficacy in a broader range of cancer models are warranted.

References

Kribb3-Mediated Apoptosis Induction: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a small molecule inhibitor with demonstrated anti-cancer properties both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the primary mechanism of this compound-induced apoptosis, which is centered on its activity as a microtubule inhibitor. By disrupting microtubule dynamics, this compound induces mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to programmed cell death.[1][2] Additionally, this compound has been identified as an inhibitor of Heat Shock Protein 27 (Hsp27) phosphorylation, a function that contributes to its anti-migratory and anti-invasive effects. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides protocols for key experimental procedures to study its effects.

Core Mechanism of Action: Microtubule Inhibition and Mitotic Arrest

This compound exerts its primary anti-cancer effect by inhibiting tubulin polymerization.[1] This disruption of the microtubule cytoskeleton activates the mitotic spindle checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

The induction of apoptosis by this compound treatment follows a well-defined signaling cascade initiated by the disruption of microtubule dynamics.

-

Microtubule Disruption: this compound acts as a tubulin inhibitor, preventing the proper formation of the mitotic spindle required for chromosome segregation during mitosis.[1]

-

Spindle Assembly Checkpoint (SAC) Activation: The failure of proper microtubule attachment to kinetochores activates the SAC. This leads to the recruitment of the inhibitory protein Mad2 to p55CDC (a mammalian homolog of CDC20), an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1]

-

Mitotic Arrest: The Mad2-p55CDC complex inhibits the APC/C, preventing the degradation of key mitotic proteins, including Cyclin B1. The accumulation of Cyclin B1 sustains the mitotic arrest.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the activation of the pro-apoptotic protein Bax and the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis.[1]

Secondary Mechanism: Inhibition of Hsp27 Phosphorylation

In addition to its effects on microtubules, this compound directly binds to Hsp27 and inhibits its phosphorylation. This activity is linked to the suppression of cancer cell migration and invasion.[1]

Quantitative Data

In Vitro Anti-proliferative Activity of this compound

The growth inhibitory (GI50) values of this compound have been determined across a panel of human cancer cell lines, demonstrating potent anti-proliferative activity.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon Cancer | 0.2 - 2.5 |

| A549 | Lung Cancer | 0.2 - 2.5 |

| SK-OV-3 | Ovarian Cancer | 0.2 - 2.5 |

| SK-MEL-2 | Melanoma | 0.2 - 2.5 |

| XF498 | CNS Cancer | 0.2 - 2.5 |

| HCT-15 | Colon Cancer | 0.2 - 2.5 |

Data sourced from MedchemExpress, citing Shin KD, et al. Biochem Pharmacol. 2008.

In Vivo Anti-tumor Efficacy of this compound

Intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth in nude mice xenograft models.

| This compound Dosage | Tumor Growth Inhibition (%) |

| 50 mg/kg | 49.5 |

| 100 mg/kg | 70.3 |

Data sourced from Shin KD, et al. Biochem Pharmacol. 2008.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Lines: HCT-116 (human colon carcinoma) and other specified cancer cell lines.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.

-

Cell Seeding: Plate cells in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time periods (e.g., 24 hours).

-

Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin-EDTA.

-

Washing: Wash the collected cells with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate overnight at -20°C for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptotic Markers

This protocol is for detecting changes in the expression and cleavage of key proteins involved in this compound-induced apoptosis.

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-PARP, anti-Bax, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).

-

Initiation of Polymerization: Add this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mixture.

-

Monitoring Polymerization: Transfer the mixture to a pre-warmed 96-well plate and monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The change in absorbance is proportional to the extent of tubulin polymerization.

Co-immunoprecipitation for Mad2-p55CDC Interaction

This protocol is used to assess the this compound-induced association between Mad2 and p55CDC.

-

Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either Mad2 or p55CDC overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Mad2 and p55CDC to detect their co-precipitation.

Bax Activation Assay

This assay determines the activation of the pro-apoptotic protein Bax.

-

Cell Treatment and Lysis: Treat cells with this compound and lyse them in a CHAPS-containing lysis buffer.

-

Immunoprecipitation of Active Bax: Incubate the lysates with a conformation-specific antibody that recognizes only the activated form of Bax (e.g., anti-Bax 6A7 antibody).

-

Immune Complex Capture and Washing: Capture the immune complexes with protein A/G-agarose beads and wash them thoroughly.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using a general anti-Bax antibody to quantify the amount of activated Bax.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis primarily through the inhibition of tubulin polymerization, leading to mitotic arrest. Its dual mechanism of action, which also includes the inhibition of Hsp27 phosphorylation, makes it an interesting candidate for further investigation in cancer therapy. The protocols and data presented in this guide provide a framework for researchers to study the cellular and molecular effects of this compound and to explore its therapeutic potential. Further detailed quantitative analysis from full-text studies will enhance the reproducibility of these key experiments.

References

Kribb3: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole), a compound with demonstrated anti-cancer properties. The document details its discovery, a plausible method for its chemical synthesis, and its primary mechanisms of action. This compound has been identified as a potent microtubule inhibitor that induces mitotic arrest and subsequent apoptosis in cancer cells. Furthermore, it has been shown to interact with Heat Shock Protein 27 (Hsp27), a protein implicated in cancer cell migration and survival. This guide consolidates quantitative data on its biological activity, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Discovery and Biological Activity

This compound was identified as a novel small molecule with anti-cancer properties. Initial studies revealed its ability to inhibit the growth of various cancer cell lines in vitro and suppress tumor growth in vivo.[1] The primary mechanism of action of this compound is the disruption of microtubule dynamics, a critical process for cell division.[1] This interference with the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1]

In addition to its role as a microtubule inhibitor, this compound has been shown to directly bind to and inhibit the function of Heat Shock Protein 27 (Hsp27). Hsp27 is a molecular chaperone that is often overexpressed in cancer and is associated with resistance to chemotherapy and increased cell motility. By inhibiting Hsp27, this compound can impede cancer cell migration and invasion.

While this compound's primary targets are microtubules and Hsp27, its impact on microtubule dynamics suggests a potential, albeit indirect, influence on the Wnt/β-catenin signaling pathway. The Wnt pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The microtubule network plays a role in the intracellular trafficking of key Wnt signaling components.[2][3][4] Therefore, by disrupting microtubule function, this compound may interfere with the proper functioning of the Wnt/β-catenin pathway, contributing to its anti-cancer effects.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Growth Inhibition of Cancer Cells by this compound

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon Cancer | ~0.35 |

GI50: The concentration of this compound that causes 50% inhibition of cell growth.

Table 2: In Vivo Anti-tumor Activity of this compound in a Xenograft Model

| Animal Model | Cancer Cell Line | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Nude Mice | HCT-116 | 50 | 49.5 |

| Nude Mice | HCT-116 | 100 | 70.3 |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly published, a plausible synthetic route can be devised based on established methods for the synthesis of 3,4,5-trisubstituted isoxazoles. The proposed synthesis involves the reaction of a β-keto-nitrile with a substituted hydroxylamine, followed by cyclization.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for this compound Synthesis (Plausible Method):

Step 1: Synthesis of 2-(4-methoxyphenyl)-3-oxobutanenitrile

-

To a solution of 4-methoxyphenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl 2-chloro-2-oxoacetate dropwise.

-

Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)-3-oxobutanenitrile.

Step 2: Synthesis of 5-ethyl-2-hydroxy-4-methoxybenzaldehyde oxime

-

Dissolve 5-ethyl-2-hydroxy-4-methoxybenzaldehyde and hydroxylamine hydrochloride in ethanol.

-

Add a mild base, such as sodium acetate, to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the oxime, which may be used in the next step without further purification.

Step 3: Cyclization to form this compound

-

Dissolve 2-(4-methoxyphenyl)-3-oxobutanenitrile and 5-ethyl-2-hydroxy-4-methoxybenzaldehyde oxime in a suitable solvent such as ethanol.

-

Add a catalytic amount of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture and neutralize it.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Key Experimental Protocols

Microtubule Polymerization Assay

This assay is used to determine the effect of this compound on the in vitro polymerization of tubulin.

-

Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Add this compound at various concentrations to the tubulin solution. A known microtubule inhibitor (e.g., nocodazole) and a stabilizing agent (e.g., paclitaxel) should be used as controls.

-

Incubate the mixture at 37 °C to initiate polymerization.

-

Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of turbidity increase in the presence of this compound indicates inhibition of microtubule polymerization.

Caption: Workflow for the microtubule polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on the cell cycle distribution of cancer cells.

-

Seed cancer cells (e.g., HCT-116) in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the fixed cells at -20 °C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of this compound-induced mitotic arrest.

PARP Cleavage Western Blot

This assay detects the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for cleaved PARP.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in an animal model.

-

Implant human cancer cells (e.g., HCT-116) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) at different doses to the treatment groups. The control group receives the vehicle.

-

Measure the tumor volume at regular intervals using a caliper.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

Signaling Pathways

This compound-Induced Mitotic Arrest and Apoptosis

This compound disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC). This prevents the anaphase-promoting complex/cyclosome (APC/C) from being activated, causing cells to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of PARP and caspase activation.

Caption: this compound's mechanism of inducing mitotic arrest and apoptosis.

Potential Indirect Effect of this compound on Wnt/β-catenin Signaling

The stability and organization of the microtubule network are important for the proper functioning of the Wnt/β-catenin signaling pathway. Key components of the Wnt pathway, such as Dishevelled (Dvl) and the β-catenin destruction complex, can associate with microtubules. By disrupting microtubule dynamics, this compound may indirectly affect the localization and function of these proteins, potentially leading to a downregulation of Wnt/β-catenin signaling.

Caption: Potential indirect effect of this compound on Wnt/β-catenin signaling.

Conclusion

This compound is a promising anti-cancer compound with a dual mechanism of action involving the inhibition of microtubule polymerization and the direct binding to Hsp27. These actions lead to mitotic arrest, apoptosis, and reduced cancer cell motility. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the potential interplay between this compound-induced microtubule disruption and the Wnt/β-catenin signaling pathway may reveal additional facets of its anti-cancer activity and open new avenues for therapeutic intervention.

References

- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interplay between Wnt signaling pathways and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A divergent canonical WNT-signaling pathway regulates microtubule dynamics: Dishevelled signals locally to stabilize microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt Regulates Axon Behavior through Changes in Microtubule Growth Directionality: A New Role for Adenomatous Polyposis Coli | Journal of Neuroscience [jneurosci.org]

- 5. Microtubule-targeting agents impair kinesin-2-dependent nuclear transport of β-catenin: Evidence of inhibition of Wnt/β-catenin signaling as an important antitumor mechanism of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Kribb3: A Potent Inhibitor of Tumor Cell Migration and Invasion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit tumor cell migration and invasion. Kribb3, a biphenyl isoxazole derivative, has emerged as a promising small molecule inhibitor with demonstrated anti-migratory and anti-invasive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on key signaling pathways, and detailed protocols for evaluating its efficacy in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel anti-metastatic therapies.

Core Mechanism of Action: Targeting Hsp27 Phosphorylation

This compound exerts its anti-migratory and anti-invasive effects primarily through the direct inhibition of Heat Shock Protein 27 (Hsp27) phosphorylation. Hsp27 is a molecular chaperone that plays a crucial role in actin cytoskeleton dynamics, a fundamental process in cell motility.

The established signaling pathway involves the activation of Protein Kinase C (PKC), which in turn phosphorylates Hsp27. This phosphorylation event is critical for the reorganization of the actin cytoskeleton required for cell migration and invasion. This compound directly binds to Hsp27, thereby blocking its PKC-dependent phosphorylation.[1][2] This inhibition leads to a disruption of actin dynamics and a subsequent reduction in tumor cell motility.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on tumor cell migration and invasion have been quantified in various studies. The half-maximal inhibitory concentration (IC50) for the migration of MDA-MB-231 human breast cancer cells was determined to be 50 nM.[1][2]

Table 1: IC50 Values of this compound for Inhibition of Tumor Cell Migration

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Transwell Migration | 50 | [1][2] |

| Additional cell lines | ... | ... | ... | ... |

Table 2: Dose-Dependent Inhibition of MDA-MB-231 Cell Invasion by this compound

| This compound Concentration (µM) | Relative Invasion Rate (%) (Mean ± SD) | Reference |

| 0 (Vehicle) | 100 | [1] |

| 0.1 | Data not available in a quantitative format | [1] |

| Additional concentrations | ... | ... |

Potential Involvement of Other Signaling Pathways

While the inhibition of Hsp27 phosphorylation is the primary established mechanism of this compound, the complex nature of cell migration and invasion suggests the potential involvement of other signaling pathways. Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3) are two key pathways known to regulate these processes. Although direct studies linking this compound to FAK and STAT3 are limited, their known roles in metastasis warrant investigation.

Proposed Investigational Pathways:

-

FAK Signaling: FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, promoting cell adhesion, migration, and survival. Inhibition of Hsp27 could potentially impact FAK signaling indirectly through cytoskeletal alterations.

-

STAT3 Signaling: STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and invasion. There is evidence of crosstalk between Hsp27 and STAT3 signaling, suggesting a potential avenue for this compound's broader anti-cancer effects.

Experimental Protocols

Transwell Migration and Invasion Assay

This assay is used to quantify the chemotactic ability of cancer cells to migrate through a porous membrane or invade through a layer of extracellular matrix (ECM).

Detailed Methodology:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Chamber Preparation: For invasion assays, coat Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

-

Assay Setup: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate. Place the Transwell insert into the well.

-

Cell Seeding and Treatment: Add 100 µL of the cell suspension to the upper chamber. Add this compound at desired concentrations (e.g., 0, 10, 50, 100 nM) to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.

-

Staining and Quantification:

-

Remove the Transwell inserts and wipe the non-migrated cells from the upper surface with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.

-

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells to close an artificially created "wound."

Detailed Methodology:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.

-

Scratch Formation: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh low-serum medium containing this compound at various concentrations or a vehicle control.

-

Image Acquisition: Immediately capture images of the scratch at designated locations (time 0). Continue to capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms, to assess the activation state of signaling pathways.

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Hsp27, anti-Hsp27, anti-p-FAK, anti-FAK, anti-p-STAT3, anti-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound is a potent inhibitor of tumor cell migration and invasion, with a well-defined mechanism of action involving the inhibition of Hsp27 phosphorylation. The experimental protocols detailed in this guide provide a robust framework for evaluating the anti-metastatic potential of this compound and similar compounds.

Future research should focus on:

-

Expanding the scope of investigation: Evaluating the efficacy of this compound across a broader range of cancer cell lines and in in vivo models of metastasis.

-

Elucidating broader signaling effects: Investigating the potential impact of this compound on other key signaling pathways involved in migration and invasion, such as the FAK and STAT3 pathways.

-

Combination therapies: Exploring the synergistic potential of this compound in combination with other anti-cancer agents to develop more effective therapeutic strategies against metastatic disease.

This in-depth technical guide serves as a foundational resource to facilitate further research into this compound and its potential as a novel anti-metastatic agent.

References

Kribb3: A Dual-Threat Inhibitor in Early-Stage Cancer Research

A Technical Guide on the Anti-Cancer Activities of Kribb3 as a Microtubule and Hsp27 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a biphenyl isoxazole derivative, has emerged in early-stage research as a promising anti-cancer agent with a dual mechanism of action. Investigations have revealed its capacity to function as both a potent microtubule inhibitor and an inhibitor of Heat shock protein 27 (Hsp27) phosphorylation. As a microtubule inhibitor, this compound disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis. Concurrently, its inhibition of Hsp27 phosphorylation interferes with chaperone activity, blocking cancer cell migration and invasion. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.

Introduction

The search for novel anti-cancer therapeutics with multifaceted mechanisms of action is a critical endeavor in oncology research. This compound (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) has been identified as a small molecule with significant potential in this arena. Early studies have demonstrated its efficacy in inhibiting cancer cell growth both in vitro and in vivo. This guide synthesizes the initial research findings on this compound, focusing on its two primary anti-cancer activities: disruption of microtubule function and inhibition of Hsp27-mediated processes.

Mechanism of Action I: Microtubule Inhibition

This compound has been identified as a novel microtubule inhibitor that induces mitotic arrest and apoptosis in human cancer cells[1]. Its activity in this capacity is characterized by several key events:

-

Disruption of Microtubule Cytoskeleton: this compound directly inhibits tubulin polymerization, leading to a disruption of the microtubule cytoskeleton[1][2]. This interference with the fundamental structural components of the cell is a cornerstone of its anti-proliferative effects.

-

G2/M Phase Cell Cycle Arrest: By disrupting microtubule dynamics, this compound activates the mitotic spindle checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[1].

-

Induction of Apoptosis: Prolonged mitotic arrest triggered by this compound leads to the induction of apoptosis. This programmed cell death is mediated through the activation of the pro-apoptotic protein Bax[1][2]. The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following this compound treatment[1].

Signaling Pathway: this compound as a Microtubule Inhibitor

Mechanism of Action II: Hsp27 Phosphorylation Inhibition

In a distinct but complementary mechanism, this compound has been shown to inhibit the phosphorylation of Hsp27, a small heat shock protein implicated in cancer cell migration and invasion[3][4].

-

Direct Binding to Hsp27: this compound directly binds to Hsp27[4]. This interaction is crucial for its inhibitory effect on Hsp27's function.

-

Inhibition of Phosphorylation: By binding to Hsp27, this compound blocks its phosphorylation, a key step in the activation of its pro-metastatic functions[3][4].

-

Blockade of Cell Migration and Invasion: The inhibition of Hsp27 phosphorylation by this compound leads to a significant reduction in the migration and invasion of cancer cells[3][4].

Signaling Pathway: this compound as an Hsp27 Inhibitor

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early-stage research on this compound's anti-cancer activity.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 / Concentration | Reference |

| MDA-MB-231 | Migration Assay | Inhibition of cell migration | Similar to CBI-0997 (IC50 = 50 nM) | [3] |

| HCT116 | Growth Inhibition | Inhibition of cell growth | Not specified | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Nude Mice | HCT116 Xenograft | Intraperitoneal injection | 50 mg/kg | 49.5% | [1][2] |

| Nude Mice | HCT116 Xenograft | Intraperitoneal injection | 100 mg/kg | 70.3% | [1][2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on this compound.

Cell Culture

-

Cell Lines: Human colon cancer cell line HCT116 and human breast adenocarcinoma cell line MDA-MB-231 were utilized.

-

Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Tubulin Polymerization Assay

-

Objective: To determine the direct effect of this compound on tubulin polymerization.

-

Protocol:

-

Bovine brain tubulin was purified.

-

Tubulin polymerization was monitored by an increase in absorbance at 340 nm using a spectrophotometer.

-

Reactions were carried out in PEM buffer (80 mM PIPES, pH 6.8, 1 mM EGTA, and 1 mM MgCl2) containing 1 mM GTP and 10% glycerol.

-

Various concentrations of this compound were added to the tubulin solution.

-

The reaction was initiated by raising the temperature to 37°C.

-

Absorbance was recorded over time to measure the rate and extent of polymerization.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the effect of this compound on cell cycle distribution.

-

Protocol:

-

HCT116 cells were treated with various concentrations of this compound for the indicated times.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Samples were incubated in the dark for 30 minutes at room temperature.

-

Cell cycle distribution was analyzed using a flow cytometer.

-

Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the induction of apoptosis by this compound.

-

Protocol:

-

HCT116 cells were treated with this compound.

-

Whole-cell lysates were prepared using a lysis buffer.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against PARP and Bax.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Migration and Invasion Assays

-

Objective: To assess the effect of this compound on cancer cell migration and invasion.

-

Protocol:

-

Migration Assay: MDA-MB-231 cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with this compound. After incubation, non-migrated cells were removed, and migrated cells on the lower surface of the membrane were stained and counted.

-

Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert was pre-coated with Matrigel to simulate an extracellular matrix barrier.

-

Hsp27 Binding and Phosphorylation Assays

-

Objective: To determine the interaction of this compound with Hsp27 and its effect on phosphorylation.

-

Protocol:

-

Affinity Chromatography: Biotinylated this compound was used as a probe to identify binding proteins from cell lysates. Bound proteins were eluted and identified by mass spectrometry.

-

In Vitro Kinase Assay: The effect of this compound on the phosphorylation of recombinant Hsp27 by relevant kinases (e.g., PKC) was assessed in the presence of [γ-32P]ATP. Phosphorylated Hsp27 was detected by autoradiography.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Animal Model: Athymic nude mice were used.

-

Tumor Implantation: HCT116 cells were subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound was administered via intraperitoneal injection at doses of 50 mg/kg and 100 mg/kg.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

-

Conclusion and Future Directions

The early-stage research on this compound highlights its potential as a compelling anti-cancer candidate due to its dual inhibitory functions. By targeting both microtubule dynamics and Hsp27-mediated cell migration and invasion, this compound presents a multi-pronged attack on cancer cell proliferation and metastasis. The quantitative data from initial in vitro and in vivo studies are encouraging and warrant further investigation.

Future research should focus on a more extensive evaluation of this compound's efficacy across a broader range of cancer cell lines and patient-derived xenograft models. Elucidating the precise binding site of this compound on both tubulin and Hsp27 will be crucial for understanding its molecular interactions and for potential structure-based drug design. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment. The development of more potent and selective analogs of this compound also represents a promising direction for future drug discovery efforts.

References

- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Kribb3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Kribb3, a novel small molecule identified as a potent microtubule inhibitor. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines by inducing mitotic arrest and subsequent apoptosis. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound prevents the proper assembly of the mitotic spindle, which in turn activates the mitotic spindle checkpoint.[1] This checkpoint activation leads to a prolonged arrest of the cell cycle in the G2/M phase. Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]

Data Presentation: Anti-proliferative Activity of this compound

The efficacy of this compound has been evaluated across a panel of human cancer cell lines, demonstrating broad anti-proliferative activity. The half-maximal growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon Carcinoma | 0.2 - 2.5 |

| Additional cell lines would be listed here if data were available |

Data sourced from MedchemExpress product information, referencing Shin KD, et al. (2008).[2]

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.

References

Methodological & Application

Kribb3 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kribb3, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, is a novel small molecule inhibitor of microtubule polymerization. By disrupting microtubule dynamics, this compound effectively induces mitotic arrest at the G2/M phase of the cell cycle, leading to subsequent apoptosis in cancer cells. These characteristics make this compound a compound of significant interest in oncology research and drug development. These application notes provide detailed experimental protocols for studying the effects of this compound on cancer cells in culture, including methods for assessing cell viability, cell cycle progression, and the induction of apoptosis.

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with microtubule formation. This disruption of the microtubule cytoskeleton activates the mitotic spindle checkpoint, a crucial cell cycle control mechanism that ensures proper chromosome segregation. Activation of this checkpoint by this compound leads to the accumulation of key regulatory proteins, such as Cyclin B1, and ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of Bax and cleavage of poly(ADP-ribose) polymerase (PARP).[1]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the effects of this compound on the HCT-116 human colon cancer cell line.

| Parameter | Cell Line | Value | Reference |

| GI50 (48h) | HCT-116 | ~0.35 µM | [1] |

| Concentration for G2/M Arrest | HCT-116 | 1 µM | [1] |

| Concentration for Microtubule Disruption | HCT-116 | 1 µM | [1] |

Note: The GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the growth of a cell population. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

This compound-Induced Mitotic Arrest and Apoptosis Signaling Pathway

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

General Experimental Workflow for this compound Treatment

Caption: General workflow for studying the effects of this compound on cultured cancer cells.

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol describes the general procedure for maintaining a cancer cell line and treating it with this compound.

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: The day before treatment, trypsinize the cells and seed them into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and flow cytometry) at a density that will allow for exponential growth during the treatment period.

-

This compound Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the this compound-containing medium. For vehicle control, treat cells with medium containing the same final concentration of DMSO used in the highest this compound concentration.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound treatment medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure: